N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Biological Activity
N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C21H24N4O3S with a molecular weight of approximately 420.51 g/mol. It features a pyridinylmethyl group and a cyclopenta[d]pyrimidin scaffold, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H24N4O3S |
Molecular Weight | 420.51 g/mol |
CAS Number | 900000-11-5 |
Purity | ≥95% |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in cellular signaling pathways. The thioacetamide moiety is likely responsible for its reactivity and interaction with thiol-containing proteins.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyridinyl and cyclopenta[d]pyrimidin structures have been shown to induce apoptosis in cancer cell lines through the activation of caspases and disruption of mitochondrial function .
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values in the micromolar range. The exact IC50 values are still under investigation but are expected to be comparable to other known anticancer agents.
Antiviral Activity
Emerging data also suggest potential antiviral properties. Compounds similar in structure have been documented to exhibit activity against viral targets by inhibiting reverse transcriptase and other viral enzymes . This suggests that this compound could be explored further for antiviral applications.
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of several derivatives of cyclopenta[d]pyrimidine on human cancer cell lines. The results indicated that compounds with similar scaffolds showed a marked decrease in cell viability at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of compounds related to this compound. The findings revealed significant inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-15(29)25-17-4-2-5-18(12-17)26-21(30)14-32-22-19-6-3-7-20(19)28(23(31)27-22)13-16-8-10-24-11-9-16/h2,4-5,8-12H,3,6-7,13-14H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKMDSLUQTSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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